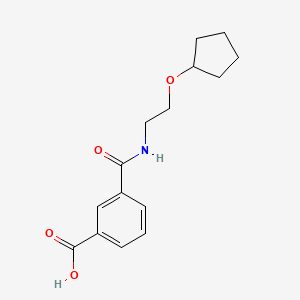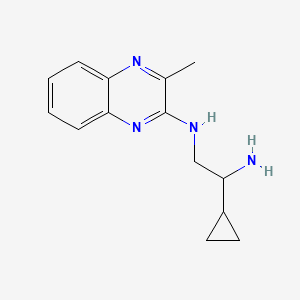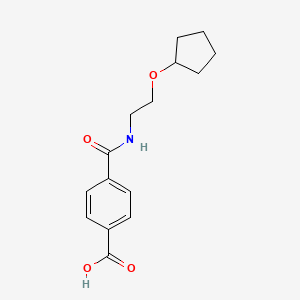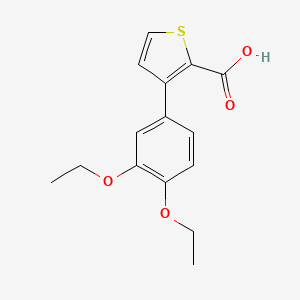
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, also known as CEBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CEBC is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of arylpropionic acid derivatives. It is a white solid that is soluble in organic solvents and has a molecular weight of 307.36 g/mol.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of leukocytes to the site of inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid is its high potency and selectivity for COX enzymes. It has been shown to be more potent than other arylpropionic acid derivatives such as ibuprofen and naproxen. 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid is its potential for hepatotoxicity, which has been observed in some animal studies.
Future Directions
There are several future directions for research on 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid. One area of research is the development of novel formulations and delivery systems for 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, which could improve its pharmacokinetic properties and reduce the risk of hepatotoxicity. Another area of research is the investigation of the anticancer activity of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, and its potential for use in cancer therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, which could lead to the development of more potent and selective COX inhibitors.
Synthesis Methods
The synthesis of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid involves the reaction of 2-(cyclopentyloxy)ethylamine with 3-(carboxymethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid as a pure product. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has also been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
3-(2-cyclopentyloxyethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(11-4-3-5-12(10-11)15(18)19)16-8-9-20-13-6-1-2-7-13/h3-5,10,13H,1-2,6-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZVZBLLFQAUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCNC(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)

![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)


![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)





![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)